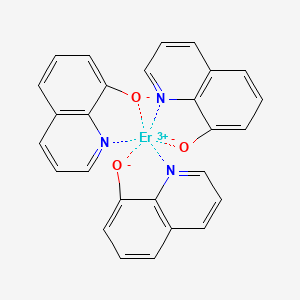
Erbium(3+);quinolin-8-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium(3+);quinolin-8-olate is a coordination compound consisting of the erbium ion (Er^3+) and quinolin-8-olate ligands. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. The erbium ion is a rare earth element, and quinolin-8-olate is a derivative of quinoline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Erbium(3+);quinolin-8-olate typically involves the reaction of erbium salts with quinolin-8-ol in an appropriate solvent. One common method is to dissolve erbium chloride (ErCl3) in a solvent such as ethanol, followed by the addition of quinolin-8-ol. The reaction mixture is then heated under reflux conditions to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Erbium(3+);quinolin-8-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can alter the oxidation state of the erbium ion, affecting the compound’s stability and reactivity.
Substitution: Ligand substitution reactions can occur, where the quinolin-8-olate ligands are replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Ligand exchange can be facilitated by using solvents like acetonitrile or dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized erbium complexes, while reduction can yield reduced erbium species. Ligand substitution reactions produce new coordination compounds with different ligands.
Applications De Recherche Scientifique
Erbium(3+);quinolin-8-olate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other coordination compounds.
Biology: Employed in bioimaging and as a fluorescent probe due to its luminescent properties.
Medicine: Investigated for potential use in photodynamic therapy and as a contrast agent in medical imaging.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of Erbium(3+);quinolin-8-olate involves the interaction of the erbium ion with its ligands, leading to unique photophysical properties. The compound can absorb and emit light at specific wavelengths, making it useful in various optical applications. The molecular targets and pathways involved include the coordination of the erbium ion with the nitrogen and oxygen atoms of the quinolin-8-olate ligands, resulting in a stable complex with desirable electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(8-hydroxyquinolinato)aluminum (AlQ3): A widely used compound in OLEDs with similar luminescent properties.
Tris(8-hydroxyquinolinato)gallium (GaQ3): Another compound used in optoelectronic applications with comparable photophysical characteristics.
Uniqueness
Erbium(3+);quinolin-8-olate is unique due to the presence of the erbium ion, which imparts distinct optical properties, such as sharp emission lines in the near-infrared region. This makes it particularly valuable for applications requiring specific wavelength emissions, such as in telecommunications and advanced imaging techniques.
Propriétés
Formule moléculaire |
C27H18ErN3O3 |
|---|---|
Poids moléculaire |
599.7 g/mol |
Nom IUPAC |
erbium(3+);quinolin-8-olate |
InChI |
InChI=1S/3C9H7NO.Er/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |
Clé InChI |
DMZSOZOPQZEKNW-UHFFFAOYSA-K |
SMILES canonique |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Er+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


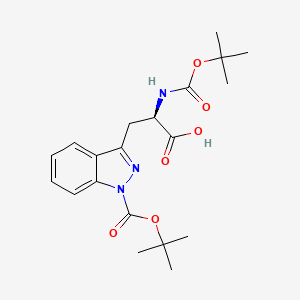
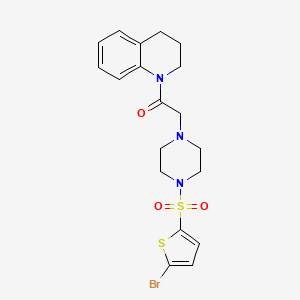
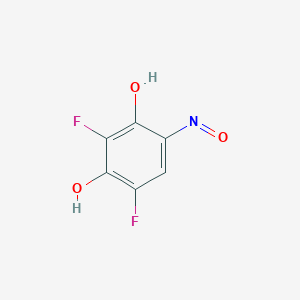
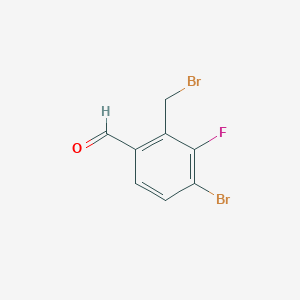
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
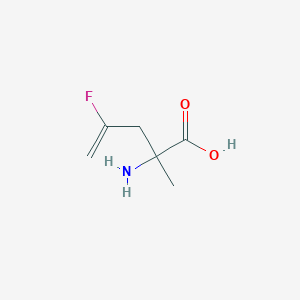

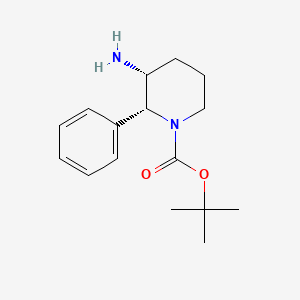

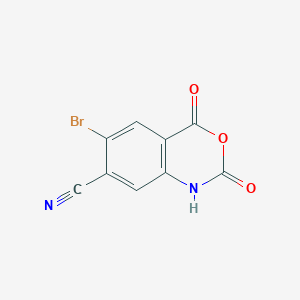
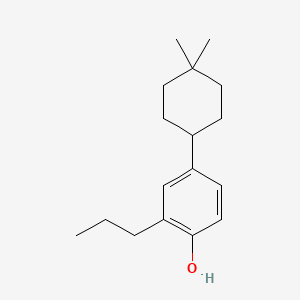
methanone](/img/structure/B15200630.png)
![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
![[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine](/img/structure/B15200638.png)
